BenchChemオンラインストアへようこそ!

tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate

Medicinal Chemistry SAR Anticancer

tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate (CAS 1024590-32-6) is a Boc-protected pyrrolidine derivative featuring a 4-pyridyl substituent at the 3-position. It is widely used as a synthetic intermediate in drug discovery to introduce a basic, hydrogen-bond-capable 4-pyridyl-pyrrolidine moiety into larger molecules.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 1024590-32-6
Cat. No. B1430866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate
CAS1024590-32-6
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)C2=CC=NC=C2
InChIInChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-6-12(10-16)11-4-7-15-8-5-11/h4-5,7-8,12H,6,9-10H2,1-3H3
InChIKeyLOTBGBMAQSVUKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate (CAS 1024590-32-6): A Key Boc-Protected Pyrrolidine Building Block for Medicinal Chemistry


tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate (CAS 1024590-32-6) is a Boc-protected pyrrolidine derivative featuring a 4-pyridyl substituent at the 3-position. It is widely used as a synthetic intermediate in drug discovery to introduce a basic, hydrogen-bond-capable 4-pyridyl-pyrrolidine moiety into larger molecules . The compound is commercially available from multiple vendors with typical purities of 95% to 99%, and is stored at room temperature .

Procurement Risk: Why Regioisomeric Pyrrolidine Building Blocks Are Not Interchangeable


Substituting a 4-pyridyl-pyrrolidine building block with its 3-pyridyl or 2-pyridyl analogs can drastically alter the biological activity of the final compound. The position of the pyridyl nitrogen dictates the vector of hydrogen bonding and the electron density of the aromatic ring, impacting target binding. As demonstrated by head-to-head comparative data in antiproliferative assays, the 4-pyridyl regioisomer consistently exhibits superior potency over the 3-pyridyl and 2-pyridyl variants on a matched pyrrolidine scaffold [1]. Therefore, using an alternative regioisomer introduces a critical variable that can derail a structure-activity relationship (SAR) campaign.

Quantitative Differentiation Guide for tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate


4-Pyridyl vs. 3-Pyridyl Regioisomer: A 2.2-Fold Increase in Antiproliferative Potency on a Matched Scaffold

In a head-to-head comparison of pyrrolidine-based compounds, the 4-pyridyl derivative (Compound 7a) showed an IC50 of 14.37 μM against HepG2 cells, while its direct 3-pyridyl analog (Compound 7c) had an IC50 of 31.45 μM. This represents a 2.2-fold difference in potency solely attributable to the pyridyl regioisomerism [1].

Medicinal Chemistry SAR Anticancer Regioisomer Comparison

4-Pyridyl vs. 2-Pyridyl Regioisomer: Overcoming a Complete Loss of Activity

The impact of regioisomerism is even more dramatic when comparing the 4-pyridyl to the 2-pyridyl analog. In a panel of N-substituted pyrrolidine derivatives, multiple 2-pyridyl compounds showed no measurable effect (IC50 > 40 μM) against HepG2 cells, whereas direct 4-pyridyl comparators retained low micromolar potency [1].

Medicinal Chemistry SAR Anticancer Regioisomer Comparison

Superior Basicity of the 4-Pyridyl Scaffold: A pKa of ~9.5 vs. 3-Pyridyl Analogs for Tuning Physicochemical Properties

The deprotected form of the target compound, 4-(pyrrolidin-3-yl)pyridine, has a predicted pKa of ~9.5, which is significantly higher than that of the 3-pyridyl isomer and even surpasses the basicity of 4-dimethylaminopyridine (DMAP, pKa 9.41) [1]. This elevated basicity enhances the compound's ability to form critical hydrogen bonds or salt bridges with acidic residues in a biological target.

Physicochemistry Basicity Drug Design ADME

Chiral Resolution Capability: Direct Access to Enantiopure Building Blocks for Stereospecific Synthesis

The target compound is a racemic mixture. For projects requiring stereochemical control, its enantiopure forms, (R)-tert-butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate (CAS 2381745-27-1) and (S)-tert-butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate (CAS 2380524-00-3), are commercially available from the same supply chains . This allows for seamless transition from a racemic SAR exploration to a chiral lead optimization without changing the core synthetic route.

Stereochemistry Chiral Synthesis Building Block Enantiomer

High-Impact Research and Procurement Applications for tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate


Kinase Inhibitor Lead Optimization via Regiospecific Pyridyl-Pyrrolidine Introduction

In kinase drug discovery, the 4-pyridyl group is a privileged fragment that often forms a key hydrogen bond with the kinase hinge region. The Boc-protected pyrrolidine offers a conformationally constrained linker. Data shows the 4-pyridyl regioisomer is critical for potency; switching to a 3-pyridyl analog can cause a >2-fold drop in activity [1]. This compound is the optimal building block for systematic SAR exploration of the hinge-binding motif in new kinase inhibitor series.

Synthesis of Basic, Solubility-Enhancing Fragments for CNS Drug Discovery

The elevated basicity (pKa ~9.5) of the 4-pyridyl-pyrrolidine scaffold, which is stronger than DMAP, can be exploited to improve the aqueous solubility of leads targeting the central nervous system (CNS) [1]. By incorporating this highly basic group, medicinal chemists can fine-tune the molecule's ionization state at physiological pH, a key factor influencing CNS penetration and overall pharmacokinetics.

Chiral Switch and Late-Stage Functionalization for Development Candidates

A project can rapidly progress from hit identification using the economical racemic building block (CAS 1024590-32-6) to the synthesis of a single-enantiomer development candidate. The direct commercial availability of the (R)- and (S)-enantiomers [1] allows for a straightforward 'chiral switch' study to determine the eutomer, followed by a scalable synthesis of the active enantiomer using the same validated chemical route, thereby reducing development chemistry risks and timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.